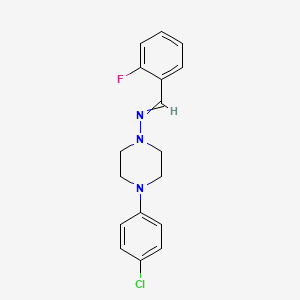

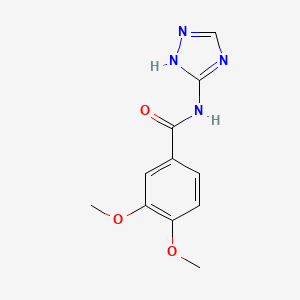

![molecular formula C17H15ClN2O3 B5616013 ethyl 8-chloro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5616013.png)

ethyl 8-chloro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Quinoline derivatives are synthesized through various methods, including cyclization reactions and condensations. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes showcases a cyclization process involving 3-(arylidene-amino)-benzo[de]anthracen-7-ones and 3-oxo-butyric acid ethyl ester, with potential applications in liquid crystal displays (Bojinov & Grabchev, 2003). Similarly, ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate serves as a synthon in the preparation of perianellated tetracyclic heteroaromatics through reactions with primary amines and triethyl orthoformate, illustrating the versatility of quinoline derivatives in synthetic chemistry (Mekheimer et al., 2005).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using crystallography and spectroscopic methods. For example, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2- h]quinolin-3-)carboxylate was determined, highlighting the boat conformation of its six-membered ring, with specific bond lengths indicating the presence of double bonds (Xiang, 2004).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, reflecting their chemical reactivity and potential for further functionalization. The synthesis of 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from chlorotrimethylsilane-promoted reactions exemplifies the formation of poly-functionalized quinoline derivatives, showcasing their versatility as building blocks in organic synthesis (Li et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

The study of quinoline derivatives is a very active area of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic chemistry . Future research could involve synthesizing new derivatives, studying their properties, and exploring their potential applications.

properties

IUPAC Name |

ethyl 8-chloro-4-(furan-2-ylmethylamino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-2-22-17(21)13-10-20-16-12(6-3-7-14(16)18)15(13)19-9-11-5-4-8-23-11/h3-8,10H,2,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGFJTHUJAKGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-chloro-4-(furan-2-ylmethylamino)quinoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

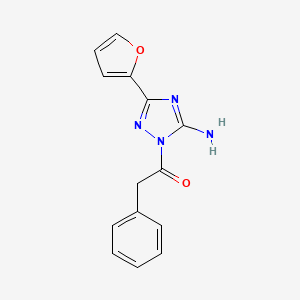

![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)

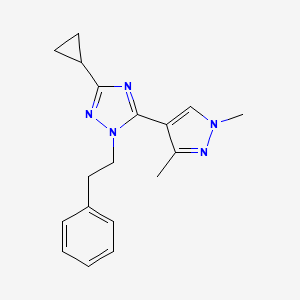

![(3R*,4S*)-4-cyclopropyl-1-[3-(3,4-difluorophenyl)propanoyl]pyrrolidin-3-amine](/img/structure/B5615948.png)

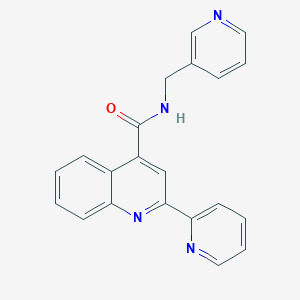

![8-(2-methoxyisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615954.png)

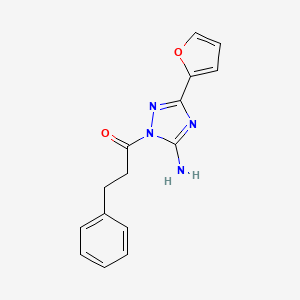

![4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5615955.png)

![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B5616017.png)

![4-{1-[2-(dimethylamino)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5616031.png)

![2-(2-methoxyethyl)-8-(2-methoxyisonicotinoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616043.png)